Tos-PEG13-Tos Tos-PEG13-Tos
Brand Name: Vulcanchem
CAS No.: 1456708-45-4
VCID: VC2849263
InChI: InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C38H62O17S2
Molecular Weight: 855 g/mol

Tos-PEG13-Tos

CAS No.: 1456708-45-4

Cat. No.: VC2849263

Molecular Formula: C38H62O17S2

Molecular Weight: 855 g/mol

* For research use only. Not for human or veterinary use.

Tos-PEG13-Tos - 1456708-45-4

Specification

CAS No. 1456708-45-4
Molecular Formula C38H62O17S2
Molecular Weight 855 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
Standard InChI Key BFOYNTMRQQIZSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Properties

Tos-PEG13-Tos consists of a polyethylene glycol chain with 13 ethylene oxide units, terminated on both ends with tosyl (p-toluenesulfonyl) groups. The structure provides a balance between hydrophilicity from the PEG backbone and reactivity from the tosyl functional groups.

Molecular Identification

The compound is identified by the following properties:

PropertyValue
Chemical Name2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
CAS Number1456708-45-4
Molecular FormulaC38H62O17S2
Molecular Weight855.036 Da
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

The molecular structure features a PEG chain of precisely defined length (13 ethylene glycol units) with tosyl groups at both termini . This defined structure is critical for applications requiring precise spacing between functional groups.

Physical Properties

Tos-PEG13-Tos exhibits physical properties that make it valuable for various applications:

PropertyCharacteristic
AppearanceSolid at room temperature
SolubilityEnhanced solubility in aqueous media due to the hydrophilic PEG spacer
Storage TemperatureRecommended at -20°C for optimal stability
Shelf LifeStable for extended periods when stored properly

The hydrophilic PEG spacer significantly enhances the compound's solubility in aqueous media, which is particularly advantageous for biological applications . This property allows Tos-PEG13-Tos to serve as an effective linker for hydrophobic molecules, improving their compatibility with aqueous environments.

Synthesis and Production Methods

The synthesis of Tos-PEG13-Tos involves specific chemical procedures to ensure high purity and defined structure.

Synthetic Pathway

The primary synthetic route for producing Tos-PEG13-Tos involves the reaction of polyethylene glycol with tosyl chloride in the presence of a suitable base. This reaction transforms the hydroxyl groups at both ends of the PEG chain into tosylate groups:

  • Starting with PEG13 (dodecaethylene glycol)

  • Reaction with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base, typically pyridine

  • Formation of tosyl ester linkages at both termini

  • Purification by chromatographic methods to obtain high-purity product

This synthetic approach allows for precise control over the length of the PEG chain and ensures the formation of tosylate groups at both termini. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of PEG act as nucleophiles to attack the electrophilic sulfur atom of tosyl chloride.

Manufacturing Considerations

Commercial production of Tos-PEG13-Tos requires careful consideration of reaction conditions to ensure high purity and yield:

ParameterConsideration
Reaction TemperatureControlled to prevent side reactions
Solvent SelectionTypically anhydrous solvents to prevent hydrolysis
Base SelectionPyridine commonly used to facilitate the reaction
PurificationColumn chromatography with gradient elution
Quality ControlHPLC analysis to confirm purity ≥95%

These manufacturing considerations are essential for producing Tos-PEG13-Tos with the required specifications for research and pharmaceutical applications. The high purity standard (≥95%) is necessary for applications in drug delivery and bioconjugation .

Chemical Reactivity

The chemical reactivity of Tos-PEG13-Tos is primarily determined by the tosyl groups, which serve as excellent leaving groups in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Tosyl groups are excellent leaving groups for nucleophilic substitution reactions due to the stabilization of the negative charge by the sulfonate group . This property makes Tos-PEG13-Tos particularly valuable for conjugation reactions with various nucleophiles:

NucleophileProductApplication
Thiols (R-SH)Thioether-PEG13-ThioetherProtein conjugation, crosslinking
Amines (R-NH2)Amino-PEG13-AminoPeptide modification, surface functionalization
Alcohols (R-OH)Ether-PEG13-EtherSynthesis of complex PEG derivatives
Azides (N3-)Azido-PEG13-AzidoClick chemistry precursors

The tosyl groups can be readily replaced by various nucleophiles through SN2 reactions, which proceed with inversion of configuration at the carbon center . This stereochemical outcome is important for applications requiring specific spatial arrangements of the resulting conjugates.

Leaving Group Capability

The tosyl (p-toluenesulfonate) group is recognized as one of the best leaving groups in organic chemistry due to the ability of the sulfonate to stabilize negative charge through resonance . In Tos-PEG13-Tos, this property is leveraged to facilitate efficient displacement reactions:

  • The negative charge that develops during nucleophilic substitution is stabilized by delocalization across the sulfonate group

  • The tosylate anion is a weak nucleophile, minimizing unwanted side reactions

  • The leaving group ability is superior to halides (Cl, Br, I), making tosylates reactive under milder conditions

These properties make Tos-PEG13-Tos particularly valuable for controlled coupling reactions in biochemical and pharmaceutical applications where selective and efficient conjugation is required.

Applications in Research and Industry

Tos-PEG13-Tos has found wide-ranging applications in both research and industrial settings, particularly in pharmaceutical development and bioconjugation technologies.

Bioconjugation Applications

The bifunctional nature of Tos-PEG13-Tos makes it an excellent linker for connecting various biomolecules:

ApplicationDescriptionAdvantage
Protein PEGylationAttachment of PEG chains to therapeutic proteinsIncreased circulation time, reduced immunogenicity
Antibody-Drug ConjugatesLinking cytotoxic drugs to targeted antibodiesControlled drug delivery to specific cells
Crosslinking AgentsConnecting two biomolecules through PEG spacerDefined spacing with flexible linkage
Surface ModificationFunctionalizing surfaces with biomoleculesReduced non-specific binding, improved biocompatibility

These applications leverage the ability of Tos-PEG13-Tos to undergo nucleophilic substitution with various functional groups present in biomolecules, such as thiols in cysteine residues and amines in lysine residues .

Drug Delivery Systems

The hydrophilic PEG spacer in Tos-PEG13-Tos contributes to the development of advanced drug delivery systems:

  • Enhances the aqueous solubility of conjugated drugs

  • Provides steric protection from enzymatic degradation

  • Reduces immunogenicity of protein therapeutics

  • Prolongs circulation time in vivo due to reduced renal clearance

  • Improves the pharmacokinetic profile of therapeutic agents

These properties make Tos-PEG13-Tos particularly valuable for developing "stealth" nanoparticles, liposomes, and other drug carriers that can evade immune recognition and extend the half-life of therapeutic agents in the bloodstream.

Polymer Science Applications

Beyond biomedical applications, Tos-PEG13-Tos serves as a valuable building block in polymer science:

  • Synthesis of block copolymers through controlled polymerization

  • Development of hydrogels with defined crosslinking density

  • Creation of dendrimers and other complex macromolecular architectures

  • Surface modification of materials to improve wettability and biocompatibility

The defined length of the PEG13 spacer provides precise control over the physical properties of the resulting materials, making Tos-PEG13-Tos valuable for applications requiring well-characterized polymeric systems.

Comparison with Similar Compounds

To better understand the unique properties of Tos-PEG13-Tos, it is instructive to compare it with related compounds.

Comparison with Other Tos-PEG-Tos Derivatives

Tos-PEG13-Tos belongs to a family of similar compounds with varying PEG chain lengths:

CompoundMolecular Weight (g/mol)Number of PEG UnitsApplications
Tos-PEG3-Tos414.493Short-range crosslinking, small molecule conjugation
Tos-PEG4-Tos458.544Peptide modification, short spacers
Tos-PEG8-Tos634.758Medium-range spacing in bioconjugates
Tos-PEG13-Tos855.0213Protein conjugation, nanoparticle surface modification
Tos-PEG22-Tos1251.4922Long-range spacing, enhanced solubility for large biomolecules

The choice of PEG chain length affects properties such as water solubility, flexibility, and the spatial separation between conjugated molecules . Tos-PEG13-Tos offers a balance between these properties, making it suitable for a wide range of applications.

Comparison with Mono-functional PEG Derivatives

Tos-PEG13-Tos differs significantly from mono-functional PEG derivatives such as PEG13-Tos:

FeatureTos-PEG13-TosPEG13-Tos
Functional GroupsTwo tosyl groupsOne tosyl group, one hydroxyl group
Molecular Weight855.02 g/mol700.83 g/mol
ApplicationsCrosslinking, bifunctional conjugationEnd-functionalization, monovalent conjugation
ReactivitySymmetric reactivity at both endsDifferential reactivity (tosyl vs. hydroxyl)

PEG13-Tos contains a hydroxyl group and a tosyl group, making it useful for specific applications where only one end needs to be reactive. In contrast, Tos-PEG13-Tos offers symmetrical reactivity, making it suitable for applications requiring bifunctional conjugation or crosslinking.

Comparison with Other Bifunctional PEG Derivatives

Tos-PEG13-Tos can be compared with other bifunctional PEG derivatives bearing different functional groups:

CompoundFunctional GroupsAdvantagesLimitations
Tos-PEG13-TosTwo tosyl groupsExcellent leaving groups, high reactivityLimited stability in basic conditions
Tos-PEG13-t-butyl esterTosyl and t-butyl esterOrthogonal reactivity, selective deprotectionMore complex synthesis
NHS-PEG13-NHSTwo N-hydroxysuccinimide estersSelective for amines, water-solubleLess stable in aqueous media
Mal-PEG13-MalTwo maleimide groupsSelective for thiols, mild reaction conditionsLimited shelf stability

The choice of functional groups depends on the specific requirements of the application, including selectivity for particular nucleophiles, stability under reaction conditions, and compatibility with the biological system .

Recent Research and Developments

Recent research has expanded the applications of Tos-PEG13-Tos in various fields, highlighting its versatility and importance in contemporary chemical and pharmaceutical research.

Advanced Drug Delivery Systems

Recent studies have utilized Tos-PEG13-Tos in the development of novel drug delivery platforms:

  • Incorporation into liposomal formulations to enhance drug encapsulation and targeting

  • Development of PEGylated nanoparticles with improved biodistribution profiles

  • Creation of stimuli-responsive drug carriers that release their payload under specific conditions

  • Formation of multi-functional conjugates for combination therapy approaches

These advanced applications leverage the ability of Tos-PEG13-Tos to undergo controlled modification at both termini, allowing for the creation of complex drug delivery architectures with enhanced therapeutic properties.

Bioconjugation Techniques

Innovations in bioconjugation chemistry have expanded the utility of Tos-PEG13-Tos:

  • Site-specific protein modification using engineered cysteine residues

  • Development of chemoenzymatic approaches for selective conjugation

  • Application of click chemistry methodologies for orthogonal bioconjugation

  • Creation of multi-component bioconjugates through sequential reactions

These techniques enable the precise control of the conjugation site and stoichiometry, which is crucial for maintaining the biological activity of conjugated proteins and optimizing the pharmacokinetic properties of the resulting conjugates.

ParameterRecommendationReason
Storage Temperature-20°CPrevents hydrolysis and degradation
Shipping ConditionsRoom temperatureStable during short transport periods
ContainerAirtight, moisture-resistantTosyl groups are sensitive to hydrolysis
Handling EnvironmentDry atmosphereMinimizes exposure to moisture
Shelf Life3+ years when properly storedMaintains reactivity for extended periods

The tosyl groups in Tos-PEG13-Tos are susceptible to hydrolysis under basic conditions or in the presence of water, especially at elevated temperatures. Therefore, proper storage and handling are crucial to maintain the compound's reactivity and purity for research and pharmaceutical applications .

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